Ethyl 3-ethoxyacrylate
Overview
Description
It serves as a starting material for creating more complex molecules and is an important chemical intermediate in pharmaceuticals, pesticides, and polymer materials . Its resilient properties make it valuable in the chemical industry, particularly in the synthesis of drugs such as levofloxacin, ciprofloxacin hydrochloride, and cefprozil .
Synthetic Routes and Reaction Conditions:
Method One: Using ethyl acrylate and ethanol as raw materials, ethyl 3-ethoxyacrylate and 3,3-diethoxypropionic acid ethyl ester are synthesized with palladium chloride as a catalyst.
Method Two: Sodium 3-ethoxy-2-propanoate and bromoethane are used as starting materials. This compound is synthesized under solvent-free conditions using polyethylene glycol (PEG400) as a catalyst.
Method Three: Vinyl ether is added dropwise to trichloroacetyl chloride, followed by the addition of an organic base and ethanol.
Industrial Production Methods: While the above methods are effective for laboratory-scale synthesis, industrial production often requires optimization for cost-effectiveness and scalability. The use of catalysts and solvent-free conditions are key considerations for industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where this compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acrylates.
Mechanism of Action
Target of Action
Ethyl 3-ethoxyacrylate is an important chemical intermediate widely used in pharmaceuticals, pesticides, and polymer materials . More research is needed to identify its primary targets and their roles.
Mode of Action
It is known to be used in the synthesis of drugs such as levofloxacin, ciprofloxacin hydrochloride, and cefprozil , suggesting that it may interact with biological targets in a way that contributes to the therapeutic effects of these drugs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.
Scientific Research Applications
Ethyl 3-ethoxyacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Intermediate in the production of pharmaceuticals such as antibiotics.
Industry: Utilized in the manufacture of adhesives, coatings, and resins.
Comparison with Similar Compounds
Ethyl 3-ethoxyacrylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acrylate: Lacks the ethoxy group, making it less reactive in certain reactions.
Ethyl methacrylate: Contains a methyl group on the acrylate moiety, affecting its reactivity and applications.
This compound’s unique combination of ethyl and ethoxy groups makes it particularly versatile and valuable in various chemical processes .
Properties
IUPAC Name |
ethyl (E)-3-ethoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFPVUDTFABDH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301798 | |
Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5941-55-9, 1001-26-9 | |
Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5941-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3 ethyoxy-2-propenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-ethoxyacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3 ETHYOXY-2-PROPENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT67QB527H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions Ethyl 3-ethoxyacrylate can undergo?
A: this compound serves as a three-carbon electrophile, readily participating in acylation and condensation reactions. [] For instance, it reacts with aryl iodides in the presence of a palladium catalyst to yield 3-aryl-3-ethoxyacrylates. [] This reactivity stems from the electron-withdrawing nature of the ester and ethoxy groups, activating the double bond for nucleophilic attack.
Q2: How is this compound employed in heterocyclic chemistry?
A: this compound plays a crucial role in constructing diverse heterocyclic systems. [] For example, it reacts with potassium 3-aminobenzo[b]thiophene-2-carboxylate to form ethyl 2-(6,12-Dihydro-bis[1]benzothieno[3,2-b:2',3'-e]pyridin-6-yl)acetate and 1,4-dihydro-[1]benzothieno[3,2-b]-4-pyridone. [] Similarly, it reacts with arylmethyl azides to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters through a domino process. []
Q3: Can you explain the use of this compound in synthesizing β-ketoesters?
A: this compound undergoes Mizoroki—Heck coupling with aryl and pyridyl halides, forming substituted 3-ethoxyacrylates. [] Subsequent hydrolysis of these intermediates yields aryl- and heteroaryl-substituted β-ketoesters. [, ] This two-step method provides a mild and versatile route to access valuable β-ketoester building blocks.
Q4: What are the advantages of using this compound in pharmaceutical synthesis?
A: this compound contributes to the synthesis of pharmaceuticals like Levofloxacin. [] Its reaction with (2,3,4,5)fluorobenzoic chloride, followed by subsequent steps, affords Levofloxacin in a process considered environmentally friendly due to its simple operation and reduced pollution. []
Q5: Are there any known stability concerns regarding this compound?
A: this compound requires storage at low temperatures (0–4 °C) for optimal preservation. [] It is stabilized with hydroquinone monomethyl ether to prevent degradation. [] The compound exhibits slight lachrymatory and irritant properties, necessitating careful handling within a fume hood. []
Q6: What spectroscopic data are available for characterizing this compound?
A: this compound possesses a boiling point of 195–196 °C at standard pressure and 85.5–86.5 °C at 19 mmHg. [] Its density ranges from 0.993 to 0.998 g cm−3. [] The refractive index is reported between 1.444 and 1.448. []
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